molecular formula C21H19N3O3S B2387485 N-(3,4-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852133-60-9

N-(3,4-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No. B2387485
CAS RN: 852133-60-9
M. Wt: 393.46
InChI Key: YHYDKNGUPJOGLB-UHFFFAOYSA-N
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Description

Thiazole carboxamide derivatives, which have a similar structure to the compound you mentioned, have been studied for their potential as COX inhibitors . These compounds have shown potent inhibitory activities against COX enzymes .


Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions, and the products are typically purified by silica gel column chromatography .


Molecular Structure Analysis

The molecular structure of similar compounds is characterized using various techniques such as 1H, 13C-NMR, IR, and HRMS spectrum analysis .


Chemical Reactions Analysis

The chemical reactivity of similar compounds has been evaluated using density functional theory (DFT) analysis . This involves calculating the frontier orbital energy of both HOMO and LUMO orbitals, as well as the HOMO–LUMO energy gap .


Physical And Chemical Properties Analysis

Thiazole derivatives, which are structurally similar to the compound you mentioned, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Mechanism of Action

The mechanism of action of similar compounds is believed to involve the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells.

Future Directions

The future directions of research on similar compounds could involve further exploration of their potential as COX inhibitors, as well as their potential for other biological activities .

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-13-19(20(25)22-15-9-10-17(26-2)18(11-15)27-3)28-21-23-16(12-24(13)21)14-7-5-4-6-8-14/h4-12H,1-3H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYDKNGUPJOGLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

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